1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxyl group, and various aromatic and aliphatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrolidine ring and the introduction of various substituents. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Various aromatic and aliphatic groups can be introduced through substitution reactions, often using reagents such as alkyl halides, aryl halides, and organometallic compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced to hydroxyl groups or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic and aliphatic groups can undergo substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides, organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols or alkanes.
Scientific Research Applications
1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with various molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
- **1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
- **1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C27H34N2O4 |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(4Z)-1-[3-(dimethylamino)propyl]-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H34N2O4/c1-18(2)17-33-22-13-11-21(12-14-22)25(30)23-24(20-9-7-19(3)8-10-20)29(27(32)26(23)31)16-6-15-28(4)5/h7-14,18,24,30H,6,15-17H2,1-5H3/b25-23- |
InChI Key |
ZYDVCATYKIQJEA-BZZOAKBMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OCC(C)C)/O)/C(=O)C(=O)N2CCCN(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC(C)C)O)C(=O)C(=O)N2CCCN(C)C |
Origin of Product |
United States |
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